Metoclopramide Metoclopramide Metoclopramide is a member of the class of benzamides resulting from the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with the primary amino group of N,N-diethylethane-1,2-diamine. It has a role as an antiemetic, a dopaminergic antagonist, a gastrointestinal drug, a xenobiotic and an environmental contaminant. It is a tertiary amino compound, a substituted aniline, a member of benzamides and a member of monochlorobenzenes. It is a conjugate base of a metoclopramide(1+).
Diabetic gastroparesis is a condition that causes frequent nausea and vomiting, which has a negative impact on quality of life and poses a significant burden on the healthcare system. Metoclopramide is a dopamine antagonist used to treat nausea and vomiting that may be associated with diabetic gastroparesis in addition to gastroesophageal reflux disease (GERD). It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures. One unique property of this drug is that it does not increase gastric acid secretion. It is available in the oral tablet form or in solution, and can also be administered through the intravenous route. Metoclopramide was initially approved by the FDA in 1980.
Metoclopramide is a Dopamine-2 Receptor Antagonist. The mechanism of action of metoclopramide is as a Dopamine D2 Antagonist.
Metoclopramide is an oral prokinetic and antiemetic agent used in the therapy of gastroesophageal reflux disease, gastroparesis and severe or chemotherapy induced nausea. Metoclopramide has been linked to rare instances of clinically apparent liver injury that are typically cholestatic and can be associated with bile duct loss.
Metoclopramide is a substituted benzamide and a derivative of para-aminobenzoic acid (PABA) that is structurally related to procainamide, with gastroprokinetic and antiemetic effects. Metoclopramide exerts its prokinetic effect by antagonizing dopamine mediated relaxation effect on gastrointestinal smooth muscle. This enhances the response of the gastrointestinal smooth muscle to cholinergic stimulation, thereby leading to an increase of gastric emptying into the intestines. Metoclopramide may also strengthen the lower esophagus sphincter, thereby preventing acid reflux. This agent antagonizes D2 dopamine receptors in chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
A dopamine D2 antagonist that is used as an antiemetic.
Brand Name: Vulcanchem
CAS No.: 364-62-5
VCID: VC0535284
InChI: InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
SMILES: CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol

Metoclopramide

CAS No.: 364-62-5

VCID: VC0535284

Molecular Formula: C14H22ClN3O2

Molecular Weight: 299.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Metoclopramide - 364-62-5

Description

Metoclopramide is a generic prescription medication that belongs to two primary classes of drugs: antiemetics and prokinetics. It is widely used to treat conditions such as gastroesophageal reflux disease (GERD) and diabetic gastroparesis. Metoclopramide works by enhancing stomach muscle contractions, which speeds up the movement of food through the stomach and intestines, and by increasing the tightness of the lower esophageal sphincter to prevent acid reflux .

Uses of Metoclopramide

Metoclopramide is primarily used for the following conditions:

  • Gastroesophageal Reflux Disease (GERD): It helps relieve heartburn and heals sores in the esophagus when other treatments have not been effective .

  • Diabetic Gastroparesis: This condition involves slow stomach emptying, leading to symptoms like nausea, vomiting, and feeling full after meals. Metoclopramide improves these symptoms by speeding up stomach emptying .

  • Prevention of Nausea and Vomiting: It is also used to prevent nausea and vomiting caused by chemotherapy, surgery, or certain medical procedures .

Mechanism of Action

Metoclopramide acts as a dopamine receptor antagonist, which helps in reducing nausea and vomiting by blocking receptors responsible for these symptoms. Additionally, it enhances gastrointestinal motility by increasing the contractions of the stomach muscles, thereby speeding up the emptying of the stomach contents into the intestines .

Dosage and Administration

The typical dosage of metoclopramide for treating GERD and diabetic gastroparesis is one 10-mg tablet taken four times daily . It can be administered orally or via injection, depending on the severity of the condition and the patient's response to treatment .

Side Effects

Metoclopramide can cause a range of side effects, from mild to severe. Common side effects include drowsiness, dizziness, nervousness, and headaches. Serious side effects may involve neurological reactions such as dystonic reactions or tardive dyskinesia, although these are less common .

Clinical Trials for Diabetic Gastroparesis

A multicenter study demonstrated that metoclopramide significantly improved symptoms of nausea, vomiting, and postprandial fullness in patients with diabetic gastroparesis compared to a placebo. The study also showed a significant improvement in gastric emptying rates .

Use in Stroke Patients

In a study involving patients with subacute stroke, metoclopramide was found to reduce the incidence of pneumonia and improve clinical outcomes. It decreased episodes of aspiration and antibiotic use, suggesting its potential benefits in preventing complications in these patients .

Table 1: Common Uses of Metoclopramide

UseDescription
GERDRelieves heartburn and heals esophageal sores
Diabetic GastroparesisImproves symptoms like nausea and vomiting by speeding up stomach emptying
Nausea and Vomiting PreventionUsed in chemotherapy, surgery, or certain medical procedures

Table 2: Side Effects of Metoclopramide

Side EffectFrequency
DrowsinessCommon
DizzinessCommon
NervousnessCommon
HeadachesCommon
Dystonic ReactionsRare
Tardive DyskinesiaRare

Table 3: Clinical Trial Outcomes for Diabetic Gastroparesis

OutcomeMetoclopramide GroupPlacebo Group
Nausea ReductionStatistically significantNot significant
Vomiting ReductionStatistically significantNot significant
Gastric Emptying ImprovementStatistically significantNot significant

Table 4: Clinical Outcomes in Stroke Patients

OutcomeMetoclopramide GroupPlacebo Group
Episodes of AspirationMean: 0.03Mean: 0.73
Antibiotic DaysMean: 2.27Mean: 7.57
Swallowing Improvement67%36%
CAS No. 364-62-5
Product Name Metoclopramide
Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
IUPAC Name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Standard InChIKey TTWJBBZEZQICBI-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Appearance Solid powder
Boiling Point 418.7
Melting Point 171-173
146.5-148 °C
147.25 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 2576-84-3 (di-hydrochloride)
54143-57-6 (mono-hydrochloride, mono-hydrate)
7232-21-5 (mono-hydrochloride)
Shelf Life Metoclopramide hydrochloride is photosensitive and will degrade when exposed to light. Commercially available preparations of metoclopramide hydrochloride should be protected from light. The commercially available tablets are stable for 3 years and the oral solution and injection are stable for 5 years after manufacture.
Metoclopramide hydrochloride injection is reportedly stable at pH 2-9.
Solubility Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/
Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60
In water, 0.02 g/100 mL at 25 °C
3.10e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Cerucal
Dihydrochloride, Metoclopramide
Hydrochloride, Metoclopramide
Maxolon
Metaclopramide
Metoclopramide
Metoclopramide Dihydrochloride
Metoclopramide Hydrochloride
Metoclopramide Monohydrochloride
Metoclopramide Monohydrochloride, Monohydrate
Monohydrochloride, Metoclopramide
Primperan
Reglan
Rimetin
Vapor Pressure 4.6X10-9 mm Hg at 25 °C (est)
Reference 1: Eken C. Critical reappraisal of intravenous metoclopramide in migraine attack: a systematic review and meta-analysis. Am J Emerg Med. 2015 Mar;33(3):331-7. doi: 10.1016/j.ajem.2014.11.013. Epub 2014 Nov 15. Review. PubMed PMID: 25579820. 2: Lin SY. Molecular perspectives on solid-state phase transformation and chemical reactivity of drugs: metoclopramide as an example. Drug Discov Today. 2015 Feb;20(2):209-22. doi: 10.1016/j.drudis.2014.10.001. Epub 2014 Oct 19. Review. PubMed PMID: 25450770. 3: Silva CC, Bennett C, Saconato H, Atallah ÁN. Metoclopramide for post-pyloric placement of naso-enteral feeding tubes. Cochrane Database Syst Rev. 2015 Jan 7;1:CD003353. doi: 10.1002/14651858.CD003353.pub2. Review. PubMed PMID: 25564770. 4: van der Meer YG, Venhuizen WA, Heyland DK, van Zanten AR. Should we stop prescribing metoclopramide as a prokinetic drug in critically ill patients? Crit Care. 2014 Sep 23;18(5):502. doi: 10.1186/s13054-014-0502-4. Review. PubMed PMID: 25672546; PubMed Central PMCID: PMC4331179. 5: BET 1: Metoclopramide or prochlorperazine for headache in acute migraine? Emerg Med J. 2013 Jul;30(7):595-6. doi: 10.1136/emermed-2013-202853.1. Review. PubMed PMID: 23765765. 6: Wu SJ, Xiong XZ, Cheng TY, Lin YX, Cheng NS. Efficacy of ondansetron vs. metoclopramide in prophylaxis of postoperative nausea and vomiting after laparoscopic cholecystectomy: a systematic review and meta-analysis. Hepatogastroenterology. 2012 Oct;59(119):2064-74. Review. PubMed PMID: 22282127. 7: Reichmann JP, Kirkbride MS. Reviewing the evidence for using continuous subcutaneous metoclopramide and ondansetron to treat nausea & vomiting during pregnancy. Manag Care. 2012 May;21(5):44-7. Review. PubMed PMID: 22670486. 8: Malcolm WF, Cotten CM. Metoclopramide, H2 blockers, and proton pump inhibitors: pharmacotherapy for gastroesophageal reflux in neonates. Clin Perinatol. 2012 Mar;39(1):99-109. doi: 10.1016/j.clp.2011.12.015. Epub 2012 Jan 11. Review. PubMed PMID: 22341540. 9: Mishriky BM, Habib AS. Metoclopramide for nausea and vomiting prophylaxis during and after Caesarean delivery: a systematic review and meta-analysis. Br J Anaesth. 2012 Mar;108(3):374-83. doi: 10.1093/bja/aer509. Epub 2012 Feb 3. Review. PubMed PMID: 22307240. 10: Surawski RJ, Quinn DK. Metoclopramide and homicidal ideation: a case report and literature review. Psychosomatics. 2011 Sep-Oct;52(5):403-9. doi: 10.1016/j.psym.2011.02.001. Review. PubMed PMID: 21907057. 11: Simpson PM, Bendall JC, Middleton PM. Review article: Prophylactic metoclopramide for patients receiving intravenous morphine in the emergency setting: a systematic review and meta-analysis of randomized controlled trials. Emerg Med Australas. 2011 Aug;23(4):452-7. doi: 10.1111/j.1742-6723.2011.01433.x. Epub 2011 Jun 12. Review. PubMed PMID: 21824312. 12: Merker M, Kranke P, Morin AM, Rüsch D, Eberhart LH. [Prophylaxis of nausea and vomiting in the postoperative phase: relative effectiveness of droperidol and metoclopramide]. Anaesthesist. 2011 May;60(5):432-40, 442-5. doi: 10.1007/s00101-010-1825-4. Epub 2010 Dec 12. Review. German. PubMed PMID: 21153527. 13: Craig WR, Hanlon-Dearman A, Sinclair C, Taback SP, Moffatt M. WITHDRAWN: Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2010 May 12;(5):CD003502. doi: 10.1002/14651858.CD003502.pub3. Review. PubMed PMID: 20464724. 14: Rao AS, Camilleri M. Review article: metoclopramide and tardive dyskinesia. Aliment Pharmacol Ther. 2010 Jan;31(1):11-9. doi: 10.1111/j.1365-2036.2009.04189.x. Epub . Review. PubMed PMID: 19886950. 15: Dingli K, Morgan R, Leen C. Acute dystonic reaction caused by metoclopramide, versus tetanus. BMJ. 2007 Apr 28;334(7599):899-900. Review. PubMed PMID: 17463462; PubMed Central PMCID: PMC1857743. 16: Naproxen sodium/metoclopramide: metoclopramide/naproxen-sodium, MT 100, naproxen-sodium/metoclopramide. Drugs R D. 2006;7(4):259-61. Review. PubMed PMID: 16784251. 17: Pasricha PJ, Pehlivanov N, Sugumar A, Jankovic J. Drug Insight: from disturbed motility to disordered movement--a review of the clinical benefits and medicolegal risks of metoclopramide. Nat Clin Pract Gastroenterol Hepatol. 2006 Mar;3(3):138-48. Review. PubMed PMID: 16511548. 18: Craig WR, Hanlon-Dearman A, Sinclair C, Taback S, Moffatt M. Metoclopramide, thickened feedings, and positioning for gastro-oesophageal reflux in children under two years. Cochrane Database Syst Rev. 2004 Oct 18;(4):CD003502. Review. Update in: Cochrane Database Syst Rev. 2010;(5):CD003502. PubMed PMID: 15495056. 19: Tfelt-Hansen P. The effectiveness of combined oral lysine acetylsalicylate and metoclopramide (Migpriv) in the treatment of migraine attacks. Comparison with placebo and oral sumatriptan. Funct Neurol. 2000;15 Suppl 3:196-201. Review. PubMed PMID: 11200792. 20: Huerta Blanco R, Hernández Cabrera M, Quiñones Morales I, Cardenes Santana MA. [Complete heart block induced by intravenous metoclopramide]. An Med Interna. 2000 Apr;17(4):222-3. Review. Spanish. PubMed PMID: 10893782.
PubChem Compound 4168
Last Modified Aug 15 2023

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299.7955 g/mol
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